molecular formula C14H14FN3O B3605558 2-(4-fluorophenyl)-N-(2-methylphenyl)hydrazinecarboxamide

2-(4-fluorophenyl)-N-(2-methylphenyl)hydrazinecarboxamide

Cat. No. B3605558
M. Wt: 259.28 g/mol
InChI Key: TXDAVACGAVWGIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-fluorophenyl)-N-(2-methylphenyl)hydrazinecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as Fluoromethylphenylhydrazinecarboxamide or FMPhC. The chemical formula of FMPhC is C14H14FN3O, and its molecular weight is 259.28 g/mol.

Mechanism of Action

The mechanism of action of FMPhC is not fully understood. However, it is believed to bind to specific proteins and enzymes in the body, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects
FMPhC has been shown to have various biochemical and physiological effects. It has been shown to selectively bind to amyloid fibrils, which makes it a valuable tool for the early detection and diagnosis of neurodegenerative diseases. FMPhC has also been shown to induce apoptosis in cancer cells, making it a promising candidate for the development of new cancer drugs.

Advantages and Limitations for Lab Experiments

One of the major advantages of FMPhC is its selectivity for amyloid fibrils, which makes it a valuable tool for the early detection and diagnosis of neurodegenerative diseases. FMPhC also has potential applications in cancer therapy. However, one of the limitations of FMPhC is its limited solubility in water, which can make it difficult to work with in lab experiments.

Future Directions

There are several future directions for the research on FMPhC. One area of research is the development of new cancer drugs based on FMPhC. Another area of research is the use of FMPhC as a fluorescent probe for the early detection and diagnosis of neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of FMPhC and its potential applications in other fields.

Scientific Research Applications

FMPhC has been extensively studied for its potential applications in various fields. One of the major areas of research is its use as a fluorescent probe in biological imaging. FMPhC has been shown to selectively bind to amyloid fibrils, which are associated with neurodegenerative diseases such as Alzheimer's and Parkinson's. This makes FMPhC a valuable tool for the early detection and diagnosis of these diseases.
FMPhC has also been studied for its potential use in cancer therapy. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, which is programmed cell death. This makes FMPhC a promising candidate for the development of new cancer drugs.

properties

IUPAC Name

1-(4-fluoroanilino)-3-(2-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FN3O/c1-10-4-2-3-5-13(10)16-14(19)18-17-12-8-6-11(15)7-9-12/h2-9,17H,1H3,(H2,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXDAVACGAVWGIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NNC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-fluorophenyl)-N-(2-methylphenyl)hydrazinecarboxamide
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2-(4-fluorophenyl)-N-(2-methylphenyl)hydrazinecarboxamide
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2-(4-fluorophenyl)-N-(2-methylphenyl)hydrazinecarboxamide
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2-(4-fluorophenyl)-N-(2-methylphenyl)hydrazinecarboxamide
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